molecular formula C5H2Cl2N4 B119739 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine CAS No. 42754-96-1

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B119739
CAS No.: 42754-96-1
M. Wt: 189 g/mol
InChI Key: CTYPROOLWJDUTA-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at the 4 and 6 positions. Its molecular formula is C5H2Cl2N4, and it has a molecular weight of 189.00 g/mol .

Biochemical Analysis

Biochemical Properties

4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules, including various proteins and enzymes involved in cellular signaling pathways .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . Specifically, the compound affects the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . Moreover, this compound influences cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, which stabilizes the inhibitor-enzyme complex and prevents substrate binding . This inhibition leads to the accumulation of unphosphorylated target proteins, ultimately causing cell cycle arrest and apoptosis . Additionally, the compound has been shown to modulate the activity of other enzymes and proteins involved in cellular signaling, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s efficacy may decrease over extended periods due to potential metabolic degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall biological activity . The compound’s metabolism also affects metabolic flux and the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and is also actively transported by specific transporters . The compound’s distribution is influenced by its interactions with binding proteins, which can affect its localization and accumulation in different cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in cellular signaling and metabolism . Additionally, it can be targeted to specific organelles, such as the nucleus and mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of appropriate starting materials such as pyrazole and halogenated hydrocarbons. One common method includes the use of thionyl chloride as a reagent to facilitate the chlorination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The process often requires the use of advanced equipment to handle the reactive intermediates and by-products safely .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine stands out due to its potent inhibitory activity against CDK2 and its ability to induce apoptosis in multiple cancer cell lines. Its unique structure allows for versatile chemical modifications, making it a valuable scaffold in drug design .

Properties

IUPAC Name

4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYPROOLWJDUTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=C1C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10476853
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42754-96-1
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10476853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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